N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a complex organic compound belonging to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics
Mechanism of Action
Target of Action
Related compounds such as 1,2,3,4-tetrahydrocarbazole derivatives have been reported to target enzymes like aromatase and steroid sulfatase . These enzymes play crucial roles in hormone regulation and are often targeted in the treatment of hormone-dependent diseases .
Mode of Action
This could result in reduced levels of endogenous estrogens, leading to a decreased proliferation rate of estrogen-dependent tumors .
Biochemical Pathways
Given its potential interaction with aromatase and steroid sulfatase, it may impact the steroid hormone biosynthesis pathway . The inhibition of these enzymes could disrupt the conversion of androgens to estrogens, thereby affecting the overall hormonal balance.
Pharmacokinetics
The compound’s molecular weight (1712383 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Based on its potential interaction with aromatase and steroid sulfatase, it could lead to a reduction in the levels of endogenous estrogens . This could potentially slow down the proliferation of estrogen-dependent tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1,4-dione derivatives, while substitution reactions can produce various halogenated or nitrated carbazole derivatives.
Scientific Research Applications
N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazole: A precursor to N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide with similar structural features.
Carbazole: A parent compound with a simpler structure but similar aromatic properties.
N-phenylcarbazole: A related compound with a phenyl group attached to the nitrogen atom of the carbazole ring.
Uniqueness
This compound is unique due to the presence of both the phenyl and carboxamide functional groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s ability to interact with various molecular targets, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-phenyl-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c22-19(20-13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)21-18(15)16/h1-3,6-8,10-11,21H,4-5,9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRRUHRZGRTBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.